1-Phenyl-4-(piperidin-3-yl)piperazine
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Overview
Description
1-Phenyl-4-(piperidin-3-yl)piperazine is a heterocyclic compound that contains both piperidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often explored for its applications in various therapeutic areas, including its potential as an antidiabetic, anticancer, and antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(piperidin-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenylpiperazine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(piperidin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated piperidine or piperazine rings. Substitution reactions can introduce various functional groups into the molecule, enhancing its pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its potential as an antidiabetic, anticancer, and antimicrobial agent. .
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(piperidin-3-yl)piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, thereby affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its intended therapeutic use .
Comparison with Similar Compounds
1-Phenyl-4-(piperidin-3-yl)piperazine can be compared with other similar compounds such as:
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Piperazine: A six-membered ring containing two nitrogen atoms, known for its use in anthelmintic drugs.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom, used in various industrial applications
The uniqueness of this compound lies in its combined piperidine and piperazine moieties, which can confer unique pharmacological properties not seen in simpler analogs .
Properties
IUPAC Name |
1-phenyl-4-piperidin-3-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h1-3,5-6,15-16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZHHAQYIBVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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